N,N-Dimethylpent-4-yn-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
41006-87-5 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N,N-dimethylpent-4-yn-1-amine |
InChI |
InChI=1S/C7H13N/c1-4-5-6-7-8(2)3/h1H,5-7H2,2-3H3 |
InChI Key |
IXRYRPFJSYUEDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC#C |
Origin of Product |
United States |
Significance of Tertiary Alkynyl Amines in Advanced Organic Synthesis
Tertiary alkynyl amines, the class of compounds to which N,N-Dimethylpent-4-yn-1-amine belongs, are of considerable importance in advanced organic synthesis due to the combined properties of the tertiary amine and the alkyne moiety.
Tertiary amines are organic derivatives of ammonia (B1221849) where the nitrogen atom is bonded to three carbon-containing groups. fiveable.melumenlearning.com This structure prevents the formation of intermolecular hydrogen bonds between amine molecules, resulting in lower boiling points compared to primary and secondary amines. fiveable.meunacademy.com However, the lone pair of electrons on the nitrogen atom allows them to act as hydrogen bond acceptors, conferring some solubility in protic solvents. unacademy.com The alkyl groups attached to the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and enhances its basicity compared to ammonia. lumenlearning.comlibretexts.org This basicity allows tertiary amines to serve as non-nucleophilic bases or as reagents in various chemical reactions. unacademy.comlibretexts.org
The alkyne functional group, characterized by a carbon-carbon triple bond, introduces rigidity and a specific site of reactivity into the molecule. Alkynylamines are valuable precursors in a variety of metal-catalyzed reactions, including cross-couplings and click chemistry, which are fundamental processes for creating carbon-carbon and carbon-heteroatom bonds. The hydroamination of alkynes, the direct addition of an N-H bond across the triple bond, is a particularly atom-economical method for synthesizing more complex amines and enamines. researchgate.net Furthermore, the reactive nature of the alkyne makes these compounds key intermediates in the synthesis of various heterocyclic compounds such as furans, pyrazoles, and pyrimidines. organic-chemistry.orgacs.org This versatility establishes tertiary alkynyl amines as crucial components in the synthetic chemist's toolbox for building molecules for pharmaceuticals and materials science.
Advanced Reactivity and Mechanistic Investigations of N,n Dimethylpent 4 Yn 1 Amine
Alkyne Functionalization Reactions
The terminal alkyne group in N,N-Dimethylpent-4-yn-1-amine is a key functional group that participates in a variety of chemical transformations. These reactions are often catalyzed by metal complexes and allow for the construction of more complex molecular architectures.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. nih.govwikipedia.org This reaction can be challenging due to the kinetic barrier arising from the repulsion between the electron-rich amine and the alkyne. wikipedia.orgsciengine.com Consequently, catalysts are typically required to facilitate this transformation. sciengine.comlibretexts.org
While this compound itself does not have a primary or secondary amine for direct intramolecular cyclization, analogous aminoalkynes readily undergo this transformation. The general mechanism involves the coordination of the unsaturated carbon-carbon bond to a metal catalyst, which activates it for nucleophilic attack by the tethered amine. researchgate.net This process is a powerful method for the synthesis of nitrogen heterocycles. nih.govsciengine.com
For instance, lanthanide-catalyzed intramolecular hydroamination of aminoalkenes and aminoalkynes proceeds through a four-membered transition state, resulting in a cis-addition of the amine and hydrogen across the multiple bond. libretexts.org Similarly, early transition metals like titanium and zirconium catalyze these cyclizations. nih.gov The specific pathway and efficiency can be influenced by the catalyst and the substrate structure. nih.govlibretexts.org In some cases, base-catalyzed systems can also promote intramolecular cyclization, although competing olefin isomerization can be a significant side reaction. researchgate.net
Intermolecular hydroamination involves the addition of an external amine to the alkyne of a molecule like this compound. This reaction is generally more challenging than its intramolecular counterpart due to unfavorable thermodynamics and kinetics. princeton.edu However, various catalytic systems have been developed to promote this transformation.
The addition of amines to alkynes can be catalyzed by a range of metals, including those from the alkali, alkaline earth, and transition metal series. sciengine.comacs.org The reaction of terminal alkynes with secondary amines, such as the addition of an external amine to this compound, typically yields enamines. libretexts.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a critical aspect and is highly dependent on the catalytic system employed. libretexts.orgacs.org For example, rhodium catalysts have been shown to favor the formation of anti-Markovnikov enamines from terminal alkynes and secondary amines. nih.gov
A diverse array of catalysts has been explored for the hydroamination of alkynes. nih.govresearchgate.net
Rare-Earth Metals: Lanthanide complexes are highly effective catalysts for intramolecular hydroamination, often exhibiting high activity and stereoselectivity. nih.govlibretexts.orgunivie.ac.at They typically operate through an "amido mechanism" where the alkyne inserts into a metal-amide bond. acs.org While very effective for intramolecular reactions, their use in intermolecular hydroamination is less common due to the challenge of coordinating the alkene/alkyne in the presence of a strongly binding amine. princeton.edu
Alkaline Earth Metals: Calcium and other alkaline earth metals have emerged as effective, environmentally benign catalysts for hydroamination. sciengine.com Calcium(II) complexes, for instance, can catalyze both intra- and intermolecular hydroaminations. sciengine.com The mechanism often involves the activation of the amine by the metal center. acs.org
Transition Metals:
Early Transition Metals (Groups 4 & 5): Titanium and zirconium complexes are well-known catalysts for hydroamination. nih.govlibretexts.org Group 4 metal catalysts often proceed through an "imido mechanism" for alkyne hydroamination, which involves a [2+2] cycloaddition between a metal-imido species and the alkyne. acs.org
Late Transition Metals: Metals like rhodium, palladium, iridium, and gold are also employed. nih.govnih.gov Rhodium catalysts, for example, can provide high regioselectivity in the intermolecular hydroamination of alkynes. nih.gov The mechanism with late transition metals can vary, sometimes involving nucleophilic attack on a coordinated alkyne or insertion into a metal-hydride bond. researchgate.net Cobalt catalysts have also been utilized in radical hydroamination reactions. dicp.ac.cn
Base-Catalyzed Systems: Alkali metals, such as lithium in the form of n-butyllithium, can catalyze hydroamination. libretexts.orgresearchgate.net The mechanism involves the deprotonation of the amine to form a metal amide, which then undergoes nucleophilic addition to the alkyne. acs.org
A summary of various catalytic systems is presented below:
| Catalyst Type | Metal Examples | Typical Mechanism | Key Features |
| Rare-Earth Metals | Sc, Y, La, Lu, Sm | Amido Mechanism | High activity for intramolecular reactions. nih.govlibretexts.orgunivie.ac.at |
| Alkaline Earth Metals | Ca, Sr | Amine Activation | Environmentally benign. sciengine.com |
| Early Transition Metals | Ti, Zr, Ta | Imido Mechanism | Effective for alkyne hydroamination. nih.govlibretexts.orgacs.org |
| Late Transition Metals | Rh, Pd, Ir, Au, Co | Various (Nucleophilic Attack, M-H Insertion) | Can offer high selectivity. nih.govnih.govdicp.ac.cn |
| Base-Catalyzed | Li | Amine Deprotonation | Simple and readily available. libretexts.orgresearchgate.net |
Controlling regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity is a central challenge in hydroamination. libretexts.org
Regioselectivity: The outcome of the addition is highly dependent on the catalyst. For terminal alkynes, Markovnikov addition places the nitrogen atom at the internal carbon of the original triple bond, while anti-Markovnikov addition places it at the terminal carbon. libretexts.org For instance, rhodium-based catalysts have been developed that exhibit a high preference for the anti-Markovnikov product in the hydroamination of terminal alkynes with secondary amines. nih.gov Conversely, other systems might favor the Markovnikov product. researchgate.net
Stereoselectivity: In intramolecular reactions, the geometry of the substrate and catalyst often leads to a specific stereochemical outcome, frequently a cis-addition. libretexts.org For intermolecular reactions, the formation of (E) or (Z) isomers of the resulting enamine is a key consideration. Certain rhodium catalysts have demonstrated good stereoselectivity, favoring the formation of the (E)-enamine. nih.gov Asymmetric hydroamination, leading to chiral amines, is a significant area of research, with chiral catalysts based on rare-earth and other transition metals being developed to achieve high enantioselectivity. nih.govunivie.ac.atnih.gov
The table below summarizes the regioselectivity observed with different catalytic systems.
| Catalyst System | Substrate Type | Predominant Regioselectivity |
| Rhodium Complex | Terminal Alkyne + Secondary Amine | Anti-Markovnikov nih.gov |
| Titanium Complex | Aliphatic Terminal Alkyne + Aniline | Markovnikov researchgate.net |
| Ruthenium Catalyst | Alkyne + Amide | E or Z isomer (ligand dependent) libretexts.org |
| Gold Catalyst | Allene + Secondary Amine | Markovnikov nih.gov |
The terminal alkyne of this compound is a suitable functional group for metal-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds.
One of the most prominent reactions for terminal alkynes is the Sonogashira coupling . This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. core.ac.uk This reaction would allow for the direct connection of the pentynyl chain of this compound to various aromatic or vinylic structures. The general process involves the oxidative addition of the halide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne) and subsequent reductive elimination to yield the coupled product. core.ac.uk
While direct examples involving this compound are not prevalent in the reviewed literature, the reactivity of the terminal alkyne is well-established for this type of transformation. For example, related homopropargylic amines have been subjected to Sonogashira coupling with o-iodophenols or o-iodoanilines as a key step in the synthesis of benzofuran (B130515) and indole (B1671886) derivatives. researchgate.net
Furthermore, the dimethylamino group itself can potentially participate in cross-coupling reactions, although this is less common and requires specific catalytic systems. Nickel-catalyzed Suzuki-Miyaura coupling of dimethyl aryl amines has been reported, demonstrating that under certain reductive conditions, the C-N bond of a dimethylamino group can be activated for C-C bond formation. dicp.ac.cn
Role of Specific Catalytic Systems (e.g., Rare-Earth Metals, Alkaline Earth Metals, Transition Metals, Base-Catalyzed Systems)
Metal-Catalyzed Cross-Coupling Reactions
Tertiary Amine Reactivity and Derivatization
The N,N-dimethylamino group is a nucleophilic and basic center, offering distinct avenues for reactivity and functionalization.
The most prominent reaction for derivatizing the tertiary amine in this compound is N-quaternization . This classic transformation, known as the Menshutkin reaction, involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide or dimethyl sulfate (B86663), to form a quaternary ammonium (B1175870) salt. wikipedia.org The reaction proceeds via an Sₙ2 mechanism. wikipedia.org Such quaternizations can be carried out neat (solvent-free) or in polar solvents, often at elevated temperatures, to ensure the product remains molten and the reaction goes to completion. google.comgoogle.com The resulting quaternary ammonium salts have significantly different physical and chemical properties compared to the parent amine.
| Reaction | Reagent | Conditions | Product | Ref. |
| Menshutkin Reaction | Alkyl Halide (e.g., R-X) | Heat, with or without solvent | [R-N(CH₃)₂(CH₂)₄C≡CH]⁺X⁻ | wikipedia.orggoogle.comgoogle.com |
| Menshutkin Reaction | Dimethyl Sulfate ((CH₃)₂SO₄) | Heat, solvent-free | [ (CH₃)₃N⁺(CH₂)₄C≡CH] CH₃SO₄⁻ | google.com |
Another potential functionalization, though less commonly cited for this specific molecule, is the oxidation of the tertiary amine to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA.
The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, participating in reactions involving the alkyne moiety. This is particularly relevant in metal-catalyzed intramolecular cyclization reactions. researchgate.net Upon coordination of a Lewis acidic metal catalyst to the alkyne, the triple bond is activated towards nucleophilic attack. researchgate.net The tethered N,N-dimethylamino group can then attack the activated alkyne.
Depending on the catalyst and reaction conditions, this can lead to different cyclization modes:
6-endo-dig cyclization: Attack on the internal carbon of the alkyne would lead to a six-membered ring containing an exocyclic double bond.
5-exo-dig cyclization: Attack on the terminal carbon of the alkyne would form a five-membered ring containing a vinyl group.
While many examples exist for primary and secondary aminoalkynes leading to heterocycles after a series of steps, the direct nucleophilic participation of the tertiary amine in this compound would result in the formation of a zwitterionic or cyclic quaternary ammonium intermediate. Such intramolecular hydroamination reactions are a powerful tool for constructing nitrogen-containing rings. mdpi.comencyclopedia.pub
N-Functionalization Strategies in Research Contexts
Synergistic Reactivity of Alkyne and Amine Functionalities
The interplay between the alkyne and amine groups allows for advanced control over chemical reactions, enabling selective transformations that would be difficult with monofunctional substrates.
Controlling reactivity at one functional group while leaving the other intact is a key aspect of synthesizing complex molecules from this compound.
Chemoselectivity is demonstrated in reactions like the Sonogashira or A³ couplings, where the alkyne's C-H bond is selectively functionalized without affecting the tertiary amine. mdpi.comorganic-chemistry.org Conversely, N-quaternization with an alkyl halide under thermal conditions functionalizes the amine while leaving the alkyne untouched. wikipedia.org Selective hydrogenation provides another example, where the alkyne can be reduced to an alkene without hydrogenolysis or other reactions at the amine center, provided the correct catalyst is chosen. researchgate.netacs.org
Regioselectivity is crucial in addition reactions across the alkyne. saskoer.ca In transition metal-catalyzed reactions, such as hydroamination or other nucleophilic additions, the choice of metal catalyst and ligands can dictate whether the addition follows Markovnikov or anti-Markovnikov patterns. acs.orglibretexts.org For instance, in intramolecular cyclizations, the catalyst can steer the nucleophilic attack of the amine to either the internal or terminal alkyne carbon, thus controlling the size of the resulting heterocyclic ring. researchgate.netmdpi.comencyclopedia.pub This control is fundamental to leveraging the bifunctional nature of this compound for predictable and selective synthesis.
Cascade and Tandem Reaction Sequences
The bifunctional nature of this compound, possessing both a nucleophilic tertiary amine and a reactive terminal alkyne, makes it an ideal substrate for cascade and tandem reactions. These reaction sequences, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
One of the most explored areas for related structures involves palladium-catalyzed tandem reactions. For instance, research on acetylenic active methylene (B1212753) compounds demonstrates the power of tandem cyclization/coupling processes. While studies often focus on substrates like dimethyl 2-(hex-4-yn-1-yl)malonate (an internal alkyne), they frequently contrast its reactivity with terminal analogues such as dimethyl pent-4-yn-1-ylmalonate. mdpi.comsemanticscholar.org These terminal alkynes consistently show higher efficiency, often achieving near-quantitative yields in tandem cyclization-coupling reactions under optimized conditions. mdpi.comsemanticscholar.org This suggests that this compound and its derivatives could be highly effective in similar transformations.
A typical tandem sequence involves a 5-exo-dig carbocyclization followed by a cross-coupling with an aryl or heteroaryl bromide. The choice of catalyst system, particularly the phosphine (B1218219) ligand, is crucial for success.
| Entry | Catalyst (2 mol%) | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 1 | Pd/XPhos | DMF | 80 | Cyclization/Coupling Product | ~31 (for internal alkyne) | mdpi.comsemanticscholar.org |
| 2 | Pd/RuPhos | DMF | 60 | Cyclization/Coupling Product | 0 (for internal alkyne) | mdpi.comsemanticscholar.org |
| 3 | Optimized System | DMF | 80 | Cyclization/Coupling Product | ~90 (for terminal alkyne) | mdpi.comsemanticscholar.org |
This table illustrates the typical conditions and contrasting reactivity between internal and terminal alkynes in Pd-catalyzed tandem reactions. The data for the terminal alkyne is based on statements comparing it to the studied internal alkyne.
Furthermore, the aminoalkyne structure is suited for domino reactions initiated by hydroamination. Metal catalysts, including silver and gold, can facilitate tandem processes where an initial hydroamination is followed by cyclization or other transformations. For example, silver-catalyzed domino reactions between anilines and alkynes have been reported to produce complex heterocyclic structures like 1,2,5-trisubstituted pyrroles in a single step. d-nb.info Similarly, Au(I)/Zn(II) systems can catalyze sequential intermolecular hydroamination reactions. d-nb.info
Detailed Mechanistic Elucidation Studies
Understanding the precise mechanisms of reactions involving this compound is fundamental to controlling selectivity and improving reaction efficiency. Mechanistic studies typically employ a combination of experimental and computational methods to map out the entire reaction pathway.
Experimental techniques such as kinetic studies, which monitor reaction rates under varying conditions, and isotopic labeling are invaluable. For example, isotopic labeling experiments can help determine bond-breaking and bond-forming steps, as demonstrated in studies of dehydro-Diels-Alder reactions where diverging radical and unimolecular elimination mechanisms were identified for different products. pitt.edu
Transition State Analysis and Reaction Coordinate Mapping
A common mechanistic pathway for the functionalization of alkynes, particularly in hydroamination reactions, involves the activation of the alkyne by a Lewis acidic metal center. researchgate.net This activation makes the alkyne susceptible to nucleophilic attack. The general catalytic cycle is often described in several key steps.
| Step | Description | Mechanistic Detail | Reference |
| A | Alkyne Activation | The terminal alkyne of this compound coordinates to a Lewis acidic metal catalyst. | researchgate.net |
| B | Nucleophilic Attack | An external amine (intermolecular) or the internal amine of another molecule attacks the activated alkyne. This C-N bond formation often proceeds through a four-membered transition state where the unsaturated C-C bond inserts into a metal-amido bond. | researchgate.netacs.org |
| C | Protolysis | The resulting metal-carbon bond in the zwitterionic 2-ammonio-alkenyl complex is cleaved by a proton source (often another amine molecule), releasing the product and regenerating the active catalyst. | researchgate.netacs.org |
| D | Isomerization | If a primary amine is used, the initially formed enamine typically isomerizes to the more stable imine. | researchgate.net |
The rate-determining step in this cycle is often the protolytic cleavage of the metal-carbon bond. researchgate.net The stability of the intermediate ammonioalkenyl metal complex can cause it to be the most abundant species in the reaction mixture, acting as a resting state for the catalyst. researchgate.net Transition state analysis helps to understand the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov), which can be influenced by the steric and electronic properties of the catalyst, ligands, and substrates. acs.org
Computational Approaches to Reaction Mechanisms
Computational chemistry, especially Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often difficult to probe experimentally. DFT simulations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the corresponding activation energies.
For a molecule like this compound, DFT studies can elucidate several key aspects:
Electronic Structure: Calculations can model the charge distribution, confirming the significant charge polarization between the electron-deficient terminal alkyne and the electron-rich dimethylamine (B145610) group. This information is crucial for predicting reactivity and regioselectivity in reactions like hydroamination.
Reaction Pathways: DFT can be used to compare the feasibility of different proposed mechanisms. For instance, in acetylene (B1199291) hydration, computational studies have been used to evaluate whether the reaction proceeds via nucleophilic attack on a coordinated alkyne or by a coordinated hydroxide (B78521) attacking a free alkyne. acs.org
Transition State Geometry: The precise geometry and energy of transition states can be calculated, offering a detailed picture of the bond-forming and bond-breaking processes. For hydroamination, this includes modeling the four-membered transition state involved in the insertion of the alkyne into the metal-amide bond. acs.org
| Computational Method | Application to Alkyne Mechanisms | Key Findings | Reference |
| DFT | Electronic Structure Analysis | Predicts significant charge polarization in this compound, with a localized electron density on the nitrogen and partial positive charges on the alkyne carbons. | |
| DFT | Reaction Coordinate Mapping | Identifies the rate-determining step in metal-catalyzed hydroamination as the protolytic cleavage of the metal-carbon bond. | researchgate.net |
| Ab Initio DFT | Mechanistic Investigation | Evaluates different catalytic cycles and resting states, identifying the most abundant catalyst species during the reaction. | researchgate.net |
These computational tools, when combined with experimental data, allow for a comprehensive understanding of the complex reactivity of this compound.
Spectroscopic and Structural Characterization in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N,N-Dimethylpent-4-yn-1-amine. It provides detailed information about the atomic arrangement and dynamic processes within the molecule.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound and confirming its connectivity.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the protons on adjacent carbons in the pentyl chain, confirming the sequence of the methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. columbia.eduyoutube.com This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on their attached protons. columbia.edu For instance, the signal for the carbon atom at position 1 would show a cross-peak with the protons of the N,N-dimethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. In the case of this compound, HMBC would show correlations between the protons of the N,N-dimethyl groups and the carbon atoms of the pentyl chain, as well as between the acetylenic proton and the carbons at positions 3 and 4. The intensity of these correlations can sometimes provide information about the coupling constants. columbia.edu
A summary of expected NMR data for this compound is presented below.
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |
| C1 | ~2.2 (s, 6H) | ~45 | C2, C3 |
| C2 | ~2.3 (t, 2H) | ~58 | C1, C3, C4 |
| C3 | ~1.6 (quint, 2H) | ~17 | C1, C2, C4, C5 |
| C4 | ~2.2 (td, 2H) | ~83 | C2, C3, C5 |
| C5 | ~1.9 (t, 1H) | ~69 | C3, C4 |
Interactive Data Table: Click on the column headers to sort the data.
Variable-Temperature NMR Studies for Dynamic Processes
Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted bond rotations. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in peak shapes, such as broadening or coalescence, which indicate that a dynamic process is occurring on the NMR timescale. acs.org For a flexible molecule like this compound, VT-NMR could potentially reveal information about the rotational barriers around the C-C and C-N single bonds. While specific studies on this compound are not prevalent, the technique is widely applied to analogous amine structures to understand their conformational dynamics. acs.orgiranchembook.ir
Mass Spectrometry for Mechanistic and Derivatization Research
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. rsc.orgacs.org For this compound (C₇H₁₃N), the expected exact mass is 111.1048 g/mol . nih.gov HRMS is crucial for confirming the identity of newly synthesized compounds and for analyzing the products of derivatization reactions involving the amine or alkyne functional groups.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Modified Species
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including modified species of this compound. acs.orgnih.gov ESI-MS is often used to study reaction intermediates and products in solution. For example, if this compound were to be protonated or to form a complex with a metal ion, ESI-MS could be used to detect and characterize these charged species. mdpi.com The technique is also valuable in tandem mass spectrometry (MS/MS) experiments, where fragmentation of a selected ion provides detailed structural information. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.gov
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. wpmucdn.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡C-H | Stretching | ~3300 (sharp, strong) |
| C-H (sp³) | Stretching | 2800-3000 |
| N-CH₃ | Symmetric Stretch | 2765-2825 |
| C≡C | Stretching | ~2100-2260 (weak) |
| C-N | Stretching | 1000-1250 |
Interactive Data Table: Click on the column headers to sort the data.
The presence of a sharp band around 3300 cm⁻¹ is a clear indicator of the terminal alkyne. The C-N stretching vibration is typically found in the fingerprint region and can be more difficult to assign definitively. spectroscopyonline.com Since this is a tertiary amine, there will be no N-H stretching vibrations. wpmucdn.comspectroscopyonline.com
Raman Spectroscopy:
Raman spectroscopy is particularly useful for observing non-polar bonds, making it an excellent tool for studying the C≡C triple bond in this compound. The C≡C stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. This makes Raman spectroscopy a valuable technique for monitoring reactions involving the alkyne functionality. researchgate.netbeilstein-journals.orgamericanpharmaceuticalreview.com In-situ Raman monitoring can track the disappearance of the alkyne signal or the appearance of new signals corresponding to reaction products in real-time. beilstein-journals.orgamericanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Molecular Architecture of Complexes and Derivatives
As of the current body of scientific literature, detailed X-ray crystallographic data for this compound and its specific coordination complexes or derivatives are not publicly available. Searches of crystallographic databases and scholarly articles did not yield specific structural elucidations for this compound in the solid state.
For instance, studies on various N-containing ligands, including those with amine and alkyne functionalities, have utilized single-crystal X-ray diffraction to characterize their coordination chemistry. nih.govacs.org This analysis is pivotal in fields such as catalysis, where the solid-state structure of a catalyst can provide a basis for understanding its activity and selectivity. d-nb.info
In the absence of specific crystallographic data for this compound, researchers would typically rely on data from analogous structures to predict its coordination behavior. However, without experimental determination, any discussion on its solid-state architecture remains speculative. The synthesis of derivatives of this compound has been reported in the literature, but these studies have not yet included crystallographic analysis. nih.gov
Future research involving the synthesis of crystalline derivatives or metal complexes of this compound would be necessary to provide the empirical data required for a detailed discussion of its solid-state molecular architecture. Such studies would be anticipated to reveal key structural parameters, which could then be compiled into detailed crystallographic data tables.
Ligand Design and Catalytic Applications of N,n Dimethylpent 4 Yn 1 Amine Derived Systems
Design and Synthesis of N,N-Dimethylpent-4-yn-1-amine Based Ligands
The design of ligands derived from this compound leverages its bifunctional nature. The tertiary amine provides a classic Lewis base donor site, while the terminal alkyne offers a reactive handle for a variety of chemical modifications. This allows for the construction of more complex ligand scaffolds, including multidentate and chiral systems.
The synthesis of the parent compound, this compound, can be achieved via the reduction of 2,2-dimethylpent-4-ynenitrile (B14033327) using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov Once obtained, the molecule serves as a precursor for more elaborate ligands. For instance, the amine functionality can participate in amide bond formation, as demonstrated in the synthesis of 2-(1-(aminomethyl)cyclohexyl)-N-(2,2-dimethylpent-4-yn-1-yl)acetamide. nih.gov
The alkyne group is particularly valuable for introducing additional donor atoms or for tethering the ligand to larger structures. It can be used in reactions such as Sonogashira coupling to introduce aryl groups or other functionalities. acs.org The combination of the amine and alkyne allows for the creation of hybrid tripodal amine-based ligands, which have been explored in the formation of coordination complexes. ku.edu This modularity is crucial for tuning the steric and electronic properties of the resulting metal complexes to optimize catalytic performance.
Application in Homogeneous Catalysis
Ligands derived from this compound are valuable in homogeneous catalysis, where the catalyst and reactants are in the same phase. The electronic properties and steric bulk of these ligands can be finely tuned to influence the activity, stability, and selectivity of metal catalysts. tdx.cat
Transition metal complexes featuring N-containing ligands are central to many catalytic processes. u-tokyo.ac.jp The strong σ-donating character of amine and N-heterocyclic carbene (NHC) ligands can enhance the stability and reactivity of the metallic center. tdx.catrsc.org Ligands incorporating the N,N-dimethylamino moiety, similar to that in this compound, can stabilize transition metal complexes used in cross-coupling reactions, such as the Kumada-Corriu reaction, and hydroamination. dicp.ac.cncmu.edu
In a typical catalytic cycle, the ligand-metal complex activates the substrates, facilitates the desired bond formation, and is then regenerated. For example, in nickel-catalyzed hydroamination, a Ni-H species is often the active catalyst. The ligand framework influences the accessibility and reactivity of this hydride, as well as the regio- and enantioselectivity of the subsequent amine addition to an alkene. dicp.ac.cn The alkyne functionality within the ligand backbone offers a site for further modification, potentially creating hemilabile ligands where the alkyne can coordinate and de-coordinate from the metal center, opening up coordination sites during the catalytic cycle. Cobalt complexes have also been synthesized from related alkynyl precursors for use in [2+2+1] cycloaddition reactions. acs.org
The unique properties of rare-earth (RE) and alkaline earth (AE) metals, such as large ionic radii and high electropositivity, make their complexes highly active catalysts for various transformations, particularly hydroamination. researchgate.netippi.ac.iruniv-rennes.fr However, these metals often require carefully designed ligands to stabilize the active species and prevent ligand redistribution. ippi.ac.iruniv-rennes.fr
Rare-Earth Metal Catalysis: RE metal complexes are widely used as catalysts for the intramolecular hydroamination of aminoalkenes to form cyclic amines. researchgate.net Ligands containing nitrogen donors are particularly effective at stabilizing these highly Lewis acidic metal centers. researchgate.net Research has shown that RE complexes can catalyze both intramolecular and intermolecular hydroamination of unsaturated carbon-carbon bonds with high efficiency. researchgate.net The catalytic activity is often dependent on the ionic radius of the metal, with larger ions like Lanthanum sometimes showing higher reaction rates. idu.ac.id
Alkaline Earth Metal Catalysis: AE metals (Mg, Ca, Sr, Ba) have emerged as low-cost, environmentally benign alternatives to transition metals in catalysis. rsc.orgresearchgate.net Their complexes, often stabilized by bulky N-donor ligands, are potent pre-catalysts for hydroamination, hydrophosphination, and dehydrocoupling reactions. univ-rennes.frrsc.org For example, a calcium complex with a β-diketiminate ligand was shown to be highly effective for the intramolecular hydroamination of 2,2-dimethylpent-4-en-1-amine, a close structural analogue of the title compound, achieving 99% conversion in under 15 minutes at room temperature. sciengine.com The catalytic cycle for base-catalyzed hydroamination typically involves the deprotonation of an amine by the AE-metal complex to form a metal amide, which then undergoes nucleophilic attack on the alkene. acs.org
The table below summarizes findings for a reaction catalyzed by a calcium complex, demonstrating the efficiency of alkaline earth metals in this transformation.
| Catalyst | Substrate | Product | Time (h) | Conversion (%) | Source |
| β-Diketiminato calcium bis(trimethylsilyl)amide | 2,2-Dimethylpent-4-en-1-amine | 2,4,4-Trimethylpyrrolidine | 0.25 | 99 | sciengine.com |
Transition Metal Complexes in Catalytic Cycles
Role in Asymmetric Catalysis for Enantioselective and Diastereoselective Processes
A significant application of ligands derived from this compound is in asymmetric catalysis, where the goal is to produce one enantiomer or diastereomer of a chiral product preferentially. google.comnih.gov This is achieved by employing chiral ligands that create a chiral environment around the metal center, influencing the trajectory of the substrate's approach.
Chiral versions of this compound-based ligands can be synthesized, for example, by starting with a chiral amine or by introducing chirality into the ligand backbone. These chiral ligands are crucial for enantioselective hydroamination reactions catalyzed by rare-earth metals, where enantiomeric excesses (ee) of up to 99% have been achieved in the cyclization of certain aminoalkenes. researchgate.netresearchgate.net Similarly, chiral diaminobinaphthyl ligands have been used with alkali metals to catalyze asymmetric cyclohydroamination. acs.org
In addition to hydroamination, these catalytic systems are applied to other stereoselective transformations. For instance, the Sharpless-Katsuki asymmetric epoxidation uses a titanium-tartrate complex to produce enantioenriched epoxy alcohols. google.com Directed epoxidation reactions can also exhibit high diastereoselectivity based on the steric environment created by the catalyst and substrate. google.com Copper complexes with chiral ligands have been used for the enantioselective aminooxygenation of alkenes to produce chiral 2-formyl pyrrolidines, which are precursors to unnatural proline derivatives. nih.gov
The table below presents data on enantioselective hydroamination using rare-earth metal complexes with chiral ligands, highlighting the high selectivities that can be achieved.
| Catalyst System | Substrate | Enantioselectivity (% ee) | Source |
| Chiral Lanthanide Complex | 2,2-Diphenyl-pent-4-enylamine | 99 | researchgate.net |
| (R)-Binaphtholate Yttrium Complex | Benzylamine + 4-Phenyl-1-butene | 66 | researchgate.net |
| Chiral Lanthanide Complex | Saturated Fatty Primary Amine | 70 | nih.gov |
Potential as Organocatalysts or Co-Catalysts in Specific Transformations
Beyond serving as ligands for metal centers, molecules containing the N,N-dimethylamino group have potential as organocatalysts or co-catalysts. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, and tertiary amines are a well-established class of base catalysts.
The tertiary amine in this compound can function as a Brønsted or Lewis base to activate substrates. While direct application of this specific molecule as a primary organocatalyst is not extensively documented, its structural motifs are relevant. For example, tertiary amines are used as co-catalysts in various transformations to facilitate deprotonation steps or to neutralize acid generated during a reaction. acs.org In some nickel-catalyzed reactions, an inorganic base like K₂CO₃ is added, a role that could potentially be played by a basic amine co-catalyst under different conditions. dicp.ac.cn
Furthermore, the alkyne functionality provides an avenue for incorporating the molecule into larger, more complex catalytic systems via "click chemistry" or other coupling reactions. This could involve attaching it to a polymer support to create a recyclable catalyst or linking it to another catalytic domain to design a bifunctional catalyst. This synthetic versatility underscores its potential as a modular component in the development of advanced catalytic systems. nih.gov
Theoretical and Computational Chemistry for N,n Dimethylpent 4 Yn 1 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. DFT calculations for N,N-Dimethylpent-4-yn-1-amine focus on its electron density to derive information about its structure and potential chemical behavior. These simulations reveal a notable charge polarization within the molecule, stemming from the distinct electronic natures of the electron-rich dimethylamine (B145610) group and the electron-deficient terminal alkyne.
Analysis of the frontier molecular orbitals (FMOs) shows that the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amine, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the alkyne. This separation indicates that the amine group is the likely site for nucleophilic attack, whereas the alkyne function behaves as an electrophilic center. Such calculations are fundamental in predicting how the molecule will interact with other reagents.
Interactive Table:
DFT calculations are instrumental in mapping the energy landscapes of chemical reactions involving this compound. By modeling the structures and energies of reactants, transition states, and products, researchers can construct detailed reaction profiles. This modeling helps to elucidate reaction mechanisms and predict the most favorable pathways. acs.org For example, DFT can be used to model the transition states in reactions like Sonogashira coupling or copper-catalyzed azide-alkyne cycloadditions, for which the terminal alkyne of this compound is a suitable substrate.
These computational models can predict regioselectivity by calculating the activation energies for different potential reaction sites. The theoretical investigation of reaction mechanisms, such as the formation of zwitterionic intermediates or the role of assisting molecules in proton transfer, provides a step-by-step view of the transformation process. acs.org
A significant application of DFT is the prediction of spectroscopic parameters, which aids in the structural confirmation of synthesized compounds. By calculating the magnetic shielding tensors and vibrational frequencies, it is possible to generate theoretical NMR and IR spectra that can be compared with experimental data.
For this compound, DFT can predict the chemical shifts for its unique proton and carbon environments. For instance, calculations would aim to distinguish the signals from the dimethylamino group, the aliphatic chain, and the terminal alkyne. Similarly, IR spectroscopy predictions can confirm the presence of key functional groups. The characteristic stretching frequency of the C≡C triple bond is a primary target for such analysis.
Interactive Table:
Note: The data in this table are based on typical values for similar functional groups as discussed in computational studies of related molecules.
Energy Landscapes and Reaction Pathway Modeling
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
While DFT provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in solution. MD simulations model the movements and interactions of atoms and molecules, governed by a force field. For a molecule like this compound, MD can simulate its conformational flexibility, its interactions with solvent molecules, and how it approaches other reactants in a solution.
These simulations are particularly useful for understanding steric effects on reactivity. For instance, MD can model the steric hindrance caused by the N,N-dimethyl group, which can influence the angle of approach for an electrophile targeting the nitrogen's lone pair or the nearby alkyne. By simulating the molecule in different solvents, researchers can also investigate how solvent polarity and hydrogen bonding capabilities affect the molecule's conformation and the stability of reaction intermediates. Although specific MD studies on this compound are not widely documented, the methodology is standard for analyzing analogous amine and alkyne systems to understand their behavior in a condensed phase.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl(pent-4-yn-1-yl)amine hydrochloride |
Advanced Synthetic Applications in Complex Molecule Construction
Utilization as a Key Intermediate in Heterocyclic Compound Synthesis
N,N-Dimethylpent-4-yn-1-amine serves as a versatile building block in the synthesis of various heterocyclic compounds, primarily due to the reactivity of its terminal alkyne and the presence of the dimethylamino group. The alkyne functionality allows for participation in a variety of cyclization and cycloaddition reactions, while the amine group can act as a nucleophile or be transformed into other functional groups.
One of the prominent applications of this compound is in the synthesis of substituted pyridines. organic-chemistry.orgrsc.orgijpsonline.com Pyridine (B92270) and its derivatives are fundamental scaffolds in numerous pharmaceuticals and natural products. ijpsonline.com The synthesis of pyridines often involves the condensation of amines with dicarbonyl compounds or their equivalents. baranlab.org this compound can be envisioned as a precursor to a 1,5-dicarbonyl equivalent after suitable functionalization of the alkyne. For instance, hydration of the alkyne would yield a ketone, which could then participate in a condensation reaction with an ammonia (B1221849) source to form the pyridine ring. baranlab.org
Furthermore, the terminal alkyne of this compound is a prime candidate for cycloaddition reactions. thieme-connect.de For example, in a [4+2] cycloaddition (Diels-Alder reaction), it can act as the dienophile, reacting with a suitable diene to form a six-membered ring, which could be a precursor to various heterocyclic systems. thieme-connect.de Additionally, the alkyne can undergo ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,5-disubstituted 1,2,3-triazoles, which are important nitrogen-containing heterocycles with applications in medicinal chemistry. chalmers.se
The synthesis of other nitrogen-containing heterocycles, such as pyrroles, is also achievable. cardiff.ac.uk The general strategy often involves the reaction of an amine with a dicarbonyl compound or its synthetic equivalent. This compound, with its inherent amine functionality and a latent carbonyl group in the alkyne, provides a direct route to such precursors.
Table 1: Selected Heterocyclic Syntheses Involving Alkyne Precursors
| Heterocycle | General Synthetic Strategy | Role of Alkyne Moiety |
| Pyridine | Condensation of 1,5-dicarbonyl compounds with ammonia or an ammonia source. baranlab.org | Precursor to a 1,5-dicarbonyl compound through hydration or other functionalization. |
| 1,2,3-Triazole | Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). chalmers.se | Direct participant in the cycloaddition reaction with an azide (B81097). chalmers.se |
| Pyrrole | Condensation of 1,4-dicarbonyl compounds with a primary amine. | Can be converted to a 1,4-dicarbonyl precursor through appropriate synthetic steps. |
Strategic Building Block in Natural Product and Analog Synthesis
The unique structural features of this compound make it a valuable building block in the total synthesis of natural products and the preparation of their analogs. The combination of a terminal alkyne and a dimethylamino group within a five-carbon chain offers multiple points for strategic bond formation and functional group manipulation.
In the context of natural product synthesis, fragments containing both amine and alkyne functionalities are often found in complex molecular architectures. For example, the total synthesis of Bafilomycin A1, a complex macrolide antibiotic, involves intermediates with similar structural motifs. ethz.ch While this compound itself is not directly mentioned in this specific synthesis, the use of related building blocks like (S)-2-Methylpent-4-yn-1-ol highlights the strategic importance of such bifunctional components. ethz.ch
The synthesis of natural product analogs often involves modifying a known bioactive scaffold to improve its properties. The alkyne group in this compound is particularly amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful and highly efficient reaction allows for the facile connection of the alkyne-containing fragment to another molecule bearing an azide group, enabling the rapid generation of a library of analogs. This approach has been widely used in medicinal chemistry to explore structure-activity relationships. chalmers.se
Furthermore, the alkyne can be elaborated into various other functional groups required for the construction of the target natural product. For instance, it can be reduced to the corresponding alkene or alkane, hydrated to a ketone, or coupled with other fragments via Sonogashira coupling. The dimethylamino group can also be a key pharmacophore or be modified, for example, by quaternization or conversion to an amide.
The synthesis of chiral molecules is a cornerstone of natural product synthesis. While this compound is achiral, it can be used as a starting material in asymmetric syntheses. For instance, asymmetric reduction of the alkyne or asymmetric reactions involving the amine group could introduce chirality into the molecule at an early stage. The synthesis of chiral hexynones, which are precursors to photosynthetic hydroporphyrins, demonstrates the importance of chiral building blocks containing an alkyne functionality. rsc.org
Table 2: Strategic Applications in Natural Product Synthesis
| Synthetic Strategy | Role of this compound | Example of Related Chemistry |
| Fragment Assembly | Provides a bifunctional building block for convergent synthesis. | Use of functionalized pent-4-yn-1-ol derivatives in macrolide synthesis. ethz.ch |
| Analog Synthesis (Click Chemistry) | The alkyne serves as a handle for CuAAC reactions to create diverse analogs. | Synthesis of peptidomimetics and nucleoside analogs via RuAAC. chalmers.se |
| Functional Group Interconversion | The alkyne can be transformed into ketones, alkenes, or alkanes as needed for the target structure. | Carbonylative Sonogashira coupling to form alkynones, which are precursors to various heterocycles. acs.org |
Contribution to the Synthesis of Specialty Chemicals with Defined Architectures
This compound is a valuable monomer and intermediate in the synthesis of specialty chemicals, particularly polymers with precisely controlled architectures. The presence of both a polymerizable group (the alkyne) and a functional group (the dimethylamine) allows for the creation of functional polymers with tailored properties.
The terminal alkyne can participate in various polymerization reactions. For instance, it can undergo metathesis polymerization, a powerful tool for creating polymers with well-defined structures. researchgate.net Specifically, Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins is a well-established method, and while this compound is acyclic, related alkyne-containing monomers can be used in other forms of metathesis polymerization. The resulting polymers would feature a dimethylamino group at regular intervals along the polymer chain.
These pendant amine groups can impart unique properties to the polymer, such as basicity, hydrophilicity, and the ability to coordinate with metal ions. They can also serve as sites for post-polymerization modification, allowing for the introduction of other functional groups, crosslinking agents, or the grafting of other polymer chains. This versatility is crucial for designing materials for specific applications, such as coatings, adhesives, and drug delivery systems. chiralen.com
A patent for a bifunctionalized polymer mentions this compound, indicating its utility in creating polymers with specific functionalities. chiralen.com These polymers can be designed to have defined architectures, such as block copolymers or star polymers, by carefully controlling the polymerization conditions and the sequence of monomer addition.
The synthesis of specialty chemicals with defined architectures also extends to smaller, non-polymeric molecules. The ability of the alkyne to participate in coupling reactions like the Sonogashira coupling allows for the precise construction of complex molecular frameworks. acs.org For example, it can be coupled with aryl or vinyl halides to create larger molecules with conjugated systems, which may have interesting electronic or optical properties. The dimethylamino group can influence these properties through its electron-donating nature. This approach is valuable in the development of functional dyes, liquid crystals, and materials for organic electronics.
Table 3: Applications in Specialty Chemical Synthesis
| Application Area | Synthetic Role of this compound | Resulting Material Properties |
| Functional Polymers | Monomer in polymerization reactions (e.g., via the alkyne). chiralen.com | Polymers with pendant dimethylamino groups, imparting basicity, hydrophilicity, and sites for further modification. |
| Defined Polymer Architectures | Enables the synthesis of block copolymers or other controlled structures. | Materials with tailored macroscopic properties for specific applications. |
| Functional Small Molecules | Intermediate in the synthesis of complex molecules via coupling reactions (e.g., Sonogashira). | Molecules with defined electronic and optical properties for use as dyes or in organic electronics. |
Q & A
Q. How can the synthesis of N,N-Dimethylpent-4-yn-1-amine be optimized to improve yield and purity?
Methodological Answer: Optimization involves selecting appropriate catalysts, solvents, and reaction conditions. For example, using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at room temperature (rt) can enhance alkylation efficiency, as demonstrated in analogous amine alkylation reactions . Purification via column chromatography or recrystallization, guided by thin-layer chromatography (TLC), ensures high purity. Reaction parameters such as temperature (e.g., 110°C for 16 hours in some protocols) and stoichiometric ratios should be systematically varied to identify optimal conditions .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with attention to signals for the alkyne proton (~2 ppm) and dimethylamine groups (~2.2–2.5 ppm).
- Gas Chromatography (GC): Used for assessing purity (>99%) and detecting volatile impurities, as per pharmacopeial standards for amine reagents .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C≡C stretch at ~2100–2260 cm⁻¹) .
Q. How should stability studies for this compound be designed under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing by exposing the compound to:
- Temperature extremes (e.g., 4°C, 25°C, 40°C).
- Humidity (e.g., 60% RH in desiccators vs. open-air conditions).
- Light exposure (UV/visible light vs. dark storage).
Monitor degradation via periodic HPLC or GC analysis. Include controls with stabilizers (e.g., antioxidants) to assess mitigation strategies. Risk assessment frameworks for amine stability, such as those for nitrosamine contamination, provide methodological guidance .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the alkyne group in this compound?
Methodological Answer: The terminal alkyne group undergoes Sonogashira coupling or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Density Functional Theory (DFT) calculations can model electron density distribution and predict regioselectivity in reactions. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) and isotopic labeling (e.g., deuterated solvents) elucidates mechanistic pathways. Analogous studies on nitrophenyl-containing amines highlight the role of electron-withdrawing/donating groups in modulating reactivity .
Q. How can enzyme inhibition studies be designed for derivatives of this compound?
Methodological Answer:
- In vitro assays: Measure inhibition constants (Kᵢ) for target enzymes (e.g., cholinesterase or monoamine oxidase) using spectrophotometric or fluorometric methods. For example, Ellman’s assay quantifies acetylcholinesterase activity .
- QSAR modeling: Correlate structural features (e.g., alkyne position, substituent effects) with inhibitory potency. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to active sites.
- Selectivity profiling: Test derivatives against a panel of enzymes to identify off-target effects .
Q. What strategies mitigate risks when handling reactive intermediates during this compound synthesis?
Methodological Answer:
- Contamination control: Use dedicated equipment for amine synthesis to avoid cross-reactivity with nitrosating agents (e.g., NO donors). Supplier questionnaires can identify contamination risks in raw materials .
- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation.
- Safety protocols: Follow guidelines for PPE (gloves, goggles) and waste disposal, as outlined in safety data sheets for structurally similar amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
